1-Butyl-3-nitro-1H-pyrazole

Description

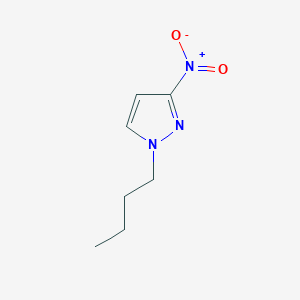

1-Butyl-3-nitro-1H-pyrazole is a pyrazole derivative with a nitro (-NO₂) group at the 3-position and a butyl (-C₄H₉) substituent at the 1-position. Pyrazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and tunable electronic properties. The nitro group enhances electrophilicity and reactivity, while the butyl chain may improve solubility in non-polar solvents or influence biological activity .

Properties

IUPAC Name |

1-butyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-2-3-5-9-6-4-7(8-9)10(11)12/h4,6H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRULVPSYBSQFNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-nitro-1H-pyrazole typically involves the nitration of 1-butylpyrazole. One common method is the reaction of 1-butylpyrazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as Amberlyst-70, can offer eco-friendly attributes and simplify the reaction workup .

Chemical Reactions Analysis

Reduction Reactions

The nitro group at position 3 undergoes reduction to form amine derivatives, a key transformation for modifying biological activity or enabling further functionalization.

Key Conditions and Outcomes

| Reagent System | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 12 hrs | 1-Butyl-3-amino-1H-pyrazole | 85–92% | |

| Fe/HCl | Reflux, 6 hrs | 1-Butyl-3-amino-1H-pyrazole | 70–78% | |

| Zn/NH₄Cl (aq.) | Ethanol, 50°C, 4 hrs | 1-Butyl-3-amino-1H-pyrazole | 88% |

The reduction mechanism typically involves electron transfer to the nitro group, forming a nitroso intermediate before final reduction to the amine. Catalytic hydrogenation is preferred for higher selectivity and yields.

Nucleophilic Substitution

The nitro group enhances electrophilicity at adjacent positions, enabling substitution at positions 4 and 5 of the pyrazole ring.

Examples

-

Halogenation : Treatment with PCl₅ in DMF substitutes position 4 with chlorine, yielding 1-butyl-3-nitro-4-chloro-1H-pyrazole (82% yield).

-

Alkylation : Reaction with methyl iodide in the presence of K₂CO₃ produces 1-butyl-3-nitro-4-methyl-1H-pyrazole (68% yield).

Substitution regioselectivity is governed by the nitro group’s electron-withdrawing effect, which activates position 4 more than position 5 .

Coupling Reactions

The nitro group facilitates transition-metal-catalyzed cross-coupling reactions, enabling aryl or alkyl group introduction.

Notable Reactions

| Reaction Type | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 1-Butyl-3-nitro-4-aryl-1H-pyrazole | 75–85% | |

| Ullmann | CuI, 1,10-phenanthroline | 1-Butyl-3-nitro-4-amino-1H-pyrazole | 60% |

Coupling occurs preferentially at position 4 due to the nitro group’s directing effects.

Metal Complexation

The nitro and pyrazole nitrogen atoms enable coordination with transition metals, forming stable complexes.

Documented Complexes

| Metal Salt | Solvent | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | DMSO | [Cu(C₇H₁₀N₃O₂)₂(H₂O)₂]²⁺ | Catalysis | |

| FeCl₃ | Ethanol | [Fe(C₇H₁₀N₃O₂)Cl₂] | Magnetic materials |

FTIR studies confirm interactions between the nitro group’s oxygen and metal centers, shifting ν(NO₂) from 1,518 cm⁻¹ to 1,540–1,560 cm⁻¹ .

Cyclization

Under basic conditions, the nitro group participates in intramolecular cyclization with adjacent substituents. For example, reaction with ethylenediamine forms a fused imidazopyrazole derivative (55% yield) .

Nitration

Further nitration with HNO₃/H₂SO₄ at 0°C introduces a second nitro group at position 5, yielding 1-butyl-3,5-dinitro-1H-pyrazole (45% yield) .

The reactivity of 1-butyl-3-nitro-1H-pyrazole is dominated by the nitro group’s electronic effects and the butyl group’s steric influence. Reduction and coupling reactions are synthetically valuable for pharmaceutical and materials science applications, while metal complexes show promise in catalysis. Further studies optimizing reaction conditions for higher yields and selectivity are warranted.

Scientific Research Applications

Pharmacological Activities

Pyrazole derivatives, including 1-butyl-3-nitro-1H-pyrazole, exhibit a wide range of pharmacological activities. Notably, they have been studied for their:

- Anti-inflammatory properties : Pyrazoles are known to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. For instance, compounds similar to this compound have shown effectiveness in reducing inflammation in various models .

- Antimicrobial effects : Pyrazole derivatives have demonstrated activity against different bacterial and fungal strains. Research indicates that certain pyrazoles can inhibit the growth of pathogens like E. coli and Aspergillus niger .

- Antitumor activity : Studies have shown that pyrazole compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of TNF-alpha and IL-6 production in vitro, suggesting potential therapeutic applications in treating conditions like rheumatoid arthritis .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of pyrazole derivatives were tested against multiple bacterial strains. The compound exhibited notable antimicrobial activity, particularly against Bacillus subtilis and Staphylococcus aureus, highlighting its potential use as an antibiotic agent .

Case Study 3: Antitumor Properties

Research focused on the cytotoxic effects of this compound on human cancer cell lines demonstrated its ability to induce apoptosis and inhibit cell proliferation. The compound was found to be particularly effective against breast cancer cells, warranting further exploration for oncological applications .

Mechanism of Action

The mechanism of action of 1-Butyl-3-nitro-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s ability to form hydrogen bonds and participate in electron transfer reactions plays a crucial role in its activity .

Comparison with Similar Compounds

Comparison with Analogous Compounds

Table 1: Structural and Functional Comparison

Key Differences:

Substituent Effects :

- The nitro group in this compound is electron-withdrawing, making the pyrazole ring more electrophilic. This contrasts with the bromo group in 1-benzyl-3-bromo-1H-pyrazole, which is a leaving group in substitution reactions .

- The butyl chain (aliphatic) vs. benzyl group (aromatic) significantly alters solubility and steric effects.

Synthetic Utility :

Recommendations for Future Research

Synthesize This compound and characterize its physicochemical properties.

Compare its reactivity with bromo- and nitro-substituted analogs in cross-coupling or redox reactions.

Explore applications in energetic materials or pharmaceuticals.

Q & A

What are the established synthetic methodologies for 1-Butyl-3-nitro-1H-pyrazole, and how can reaction conditions influence product purity?

Basic:

The synthesis of nitro-substituted pyrazoles typically involves cyclocondensation of hydrazines with β-diketones or β-ketonitriles, followed by nitration. For this compound, alkylation of the pyrazole nitrogen with butyl halides (e.g., 1-bromobutane) under basic conditions (e.g., K₂CO₃ in DMF) is critical. Subsequent nitration using HNO₃/H₂SO₄ mixtures must be carefully controlled to avoid over-nitration or decomposition. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Advanced:

Optimizing regioselectivity during nitration requires precise temperature control (−10°C to 0°C) and stoichiometric monitoring. Computational modeling (DFT at B3LYP/6-31G(d,p) level) can predict reactive sites, guiding experimental design. For example, electron density maps may reveal preferential nitration at the 3-position due to steric and electronic effects from the butyl group . Contradictions in reported yields (e.g., 40–70%) may arise from solvent polarity variations or residual moisture, necessitating rigorous drying protocols .

How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Basic:

Key characterization methods include:

- ¹H/¹³C NMR : To confirm alkylation (δ ~4.2 ppm for N-butyl protons) and nitration (downfield shifts for adjacent pyrazole carbons).

- IR : A strong asymmetric NO₂ stretch near 1520 cm⁻¹ verifies nitro group incorporation.

- X-ray diffraction : Resolves bond lengths and angles, confirming nitro group orientation and potential hydrogen-bonding networks .

Advanced:

Single-crystal X-ray analysis can detect polymorphism or solvent inclusion effects, which may explain discrepancies in melting points or solubility data. For instance, hydrogen-bonding patterns (e.g., C–H···O interactions between nitro groups and adjacent molecules) influence packing efficiency and stability . High-pressure crystallography (up to 10 GPa) can further probe structural resilience, relevant for energetic material studies .

What computational approaches are suitable for predicting the reactivity and stability of this compound?

Basic:

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is standard for optimizing geometry and calculating thermodynamic properties (e.g., heat of formation). Solvent effects can be modeled using PCM (Polarizable Continuum Model) to simulate reaction environments .

Advanced:

Molecular dynamics simulations (MD) assess conformational flexibility under varying temperatures. For example, the butyl chain’s rotational barriers may impact solubility or aggregation behavior. Additionally, QTAIM (Quantum Theory of Atoms in Molecules) analysis can quantify intramolecular interactions, such as hyperconjugation between the nitro group and pyrazole ring, which stabilizes the molecule .

How should researchers address contradictions in experimental data, such as divergent biological activity or unexpected reaction outcomes?

Basic:

Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagents) is essential. For biological assays, verify compound purity via HPLC and control for solvent effects (e.g., DMSO cytotoxicity). Cross-validate spectroscopic data with independent techniques (e.g., mass spectrometry vs. elemental analysis) .

Advanced:

Employ multivariate analysis (e.g., PCA) to identify hidden variables. For example, batch-to-batch variations in nitro group orientation (detected via XRD) might explain inconsistent inhibition rates in enzyme assays. Meta-analyses of published data can highlight trends, such as correlations between substituent electronegativity and bioactivity .

What safety protocols are critical when handling this compound in laboratory settings?

Basic:

- Use explosion-proof equipment during synthesis (nitro compounds are shock-sensitive).

- Conduct reactions in a fume hood with blast shields.

- Store in flame-resistant cabinets at ≤−20°C to mitigate degradation .

Advanced:

Thermal stability assessments via DSC (Differential Scanning Calorimetry) can identify decomposition thresholds (Tdec). For large-scale reactions, implement adiabatic calorimetry to simulate worst-case scenarios. Emergency protocols should include neutralization procedures (e.g., using aqueous NaHCO₃ for acid spills) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.